

# molecular weight of N-Fmoc-2-bromo-L-phenylalanine

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An In-depth Technical Guide to N-Fmoc-2-bromo-L-phenylalanine

For researchers, scientists, and drug development professionals, N-Fmoc-2-bromo-L-phenylalanine is a crucial amino acid derivative for the synthesis of complex peptides. This document provides a comprehensive overview of its chemical properties, applications in peptide synthesis, and relevant experimental protocols.

## Core Properties of N-Fmoc-2-bromo-L-phenylalanine

N-(9-Fluorenylmethoxycarbonyl)-2-bromo-L-phenylalanine is a synthetic amino acid derivative that plays a significant role in solid-phase peptide synthesis (SPPS). The Fmoc protecting group on the nitrogen atom allows for controlled, stepwise addition of amino acids to a growing peptide chain under mild basic conditions. The bromine substitution on the phenyl ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the creation of peptides with enhanced biological activity or specific labeling.[1][2]

### **Quantitative Data Summary**

The key physicochemical properties of N-Fmoc-2-bromo-L-phenylalanine are summarized in the table below for easy reference.



Property	Value	Reference
Molecular Weight	466.3 g/mol	[1]
Molecular Formula	C24H20BrNO4	[1]
CAS Number	220497-47-2	[1][3]
Appearance	White powder	[1]
Purity	≥ 98% (HPLC)	[1]
Melting Point	160 - 170 °C	[1]
Optical Rotation	$[\alpha]D^{20} = -67 \pm 2^{\circ} \text{ (c=1 in DMF)}$	[1]
Storage Conditions	0 - 8 °C	[1]

# **Applications in Peptide Synthesis and Drug Discovery**

N-Fmoc-2-bromo-L-phenylalanine is a key building block in the synthesis of peptides for both research and therapeutic applications.[1][4] Its utility stems from two primary features:

- The Fmoc Protecting Group: This group is stable under acidic conditions but is readily removed by a weak base, such as piperidine. This orthogonality allows for the use of acidlabile side-chain protecting groups and resins, which is a cornerstone of modern solid-phase peptide synthesis.[2]
- The Bromo-Substituent: The bromine atom on the phenyl ring serves as a versatile functional handle. It can be utilized in post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), to introduce novel functionalities, labels, or to cyclize peptides.[1] This is particularly valuable in drug discovery for creating peptides with enhanced stability, binding affinity, or novel pharmacodynamic properties.[1]

## **Experimental Protocols**

The primary experimental application of N-Fmoc-2-bromo-L-phenylalanine is its incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS).



### **General Protocol for Fmoc-SPPS**

This protocol outlines the general steps for incorporating N-Fmoc-2-bromo-L-phenylalanine into a peptide chain on a solid support.

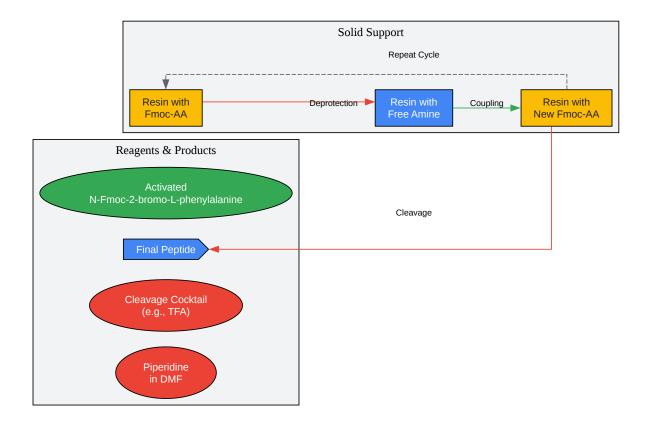
- Resin Preparation: Start with a suitable solid support (resin), for example, a pre-loaded Wang or Rink Amide resin.
- Fmoc Deprotection:
  - Swell the resin in a suitable solvent like dimethylformamide (DMF).
  - Treat the resin with a 20% solution of piperidine in DMF for approximately 5-10 minutes to remove the Fmoc group from the terminal amino acid on the resin.
  - Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc adduct.
- Amino Acid Coupling:
  - In a separate vessel, activate the carboxylic acid of N-Fmoc-2-bromo-L-phenylalanine.
     Common activation reagents include a carbodiimide such as N,N'-diisopropylcarbodiimide
     (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).
  - Add the activated N-Fmoc-2-bromo-L-phenylalanine solution to the deprotected resin.
  - Allow the coupling reaction to proceed for 1-2 hours at room temperature.
  - Wash the resin extensively with DMF to remove any unreacted reagents.
- Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
- Cleavage and Deprotection:
  - Once the synthesis is complete, wash the resin with a solvent like dichloromethane (DCM).



- Treat the resin with a cleavage cocktail, typically a strong acid such as trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave any side-chain protecting groups.
- Purification: The crude peptide is then precipitated, lyophilized, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

## Visualized Workflow and Pathways Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc-protected amino acids.



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